![molecular formula C17H13F3OS B13098451 4-[3-Oxo-3-[2-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13098451.png)
4-[3-Oxo-3-[2-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-Oxo-3-[2-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde is an organic compound that features a trifluoromethyl group, a thiobenzaldehyde moiety, and a propyl chain with a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Oxo-3-[2-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde typically involves multiple steps. One common method includes the following steps:
Formation of the Propyl Chain: The propyl chain with the ketone group can be synthesized through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a radical trifluoromethylation reaction, which involves the use of a trifluoromethylating agent and a radical initiator.
Formation of the Thiobenzaldehyde Moiety: The thiobenzaldehyde moiety can be synthesized through a thiolation reaction, where a thiol reacts with an aldehyde in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[3-Oxo-3-[2-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where a nucleophile replaces the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-[3-Oxo-3-[2-(trifluoromethyl)phenyl]propyl]thiobenzoic acid.
Reduction: 4-[3-Hydroxy-3-[2-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-Oxo-3-[2-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Mechanism of Action
The mechanism of action of 4-[3-Oxo-3-[2-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[3-Oxo-3-[2-(trifluoromethyl)phenyl]propyl]benzaldehyde: Similar structure but lacks the thiol group.
4-[3-Oxo-3-[2-(trifluoromethyl)phenyl]propyl]thiophenol: Similar structure but has a phenol group instead of an aldehyde.
Uniqueness
4-[3-Oxo-3-[2-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde is unique due to the presence of both a trifluoromethyl group and a thiobenzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H13F3OS |
|---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
4-[3-oxo-3-[2-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde |
InChI |
InChI=1S/C17H13F3OS/c18-17(19,20)15-4-2-1-3-14(15)16(21)10-9-12-5-7-13(11-22)8-6-12/h1-8,11H,9-10H2 |
InChI Key |
YQKFUECSHCKPCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)C=S)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


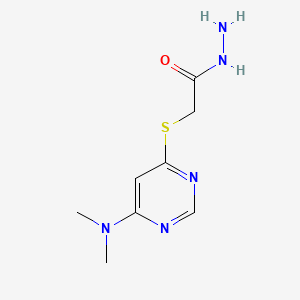
![6-Methyl-5H-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B13098373.png)

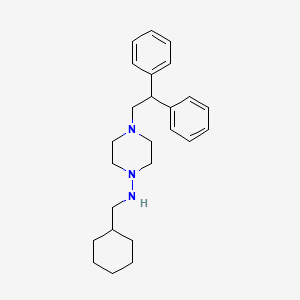
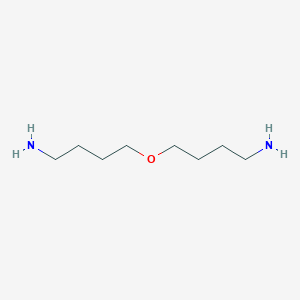
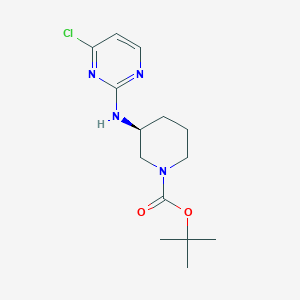
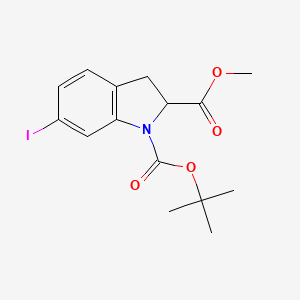
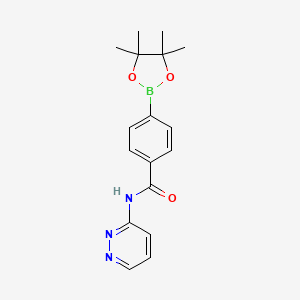
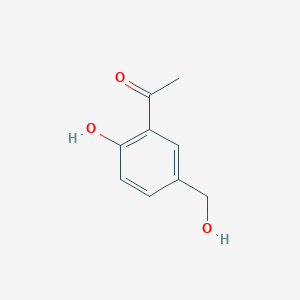
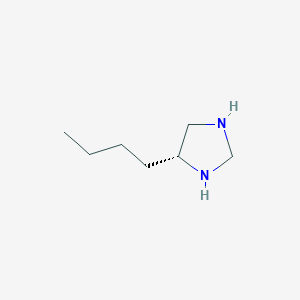

![1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13098421.png)
![1,3,8-triazatricyclo[7.3.0.03,7]dodeca-4,6,8,11-tetraene](/img/structure/B13098429.png)

